molecular formula C10H16N4 B1581472 2-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 5028-17-1

2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1581472
CAS No.: 5028-17-1
M. Wt: 192.26 g/mol
InChI Key: IFHQJBQZOLOOHW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C10H16N4. It is a derivative of pyridine and piperazine, featuring a pyridine ring substituted with a piperazine ring that has a methyl group attached to it. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell division and growth.

Mode of Action

It is known that the compound formsN–H…O and N–H…N hydrogen bonds with its targets . These interactions may alter the activity of the target protein, leading to changes in cellular processes.

Pharmacokinetics

It is known that the compound has amolecular weight of 192.26 , which may influence its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

It is known that the compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not well-defined. Its ability to form hydrogen bonds suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 3-chloropyridine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)pyridine: Similar structure but lacks the amine group on the pyridine ring.

    4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the pyridine ring.

    3-Aminopyridine: Contains the pyridine ring with an amine group but lacks the piperazine ring.

Uniqueness

2-(4-Methylpiperazin-1-yl)pyridin-3-amine is unique due to the presence of both the piperazine and pyridine rings, along with the methyl group and amine functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHQJBQZOLOOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198285
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-17-1
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-methyl-4-(3-nitro-pyridin-2-yl)-piperazine (LXXXIII) (1.30 g, 5.85 mmol) in MeOH (15 mL) was added 10% Pd/C. The solution was purged with hydrogen. The solution was stirred at room temperature for 16 h under hydrogen. The solution was filtered through a pad of Celite and concentrated to a residue under vacuum. The residue was purified by column chromatography (100% CHCl3→2:98 MeOH[7N NH3]:CHCl3) to afford 2-(4-methylpiperazin-1-yl)pyridin-3-amine (LXXXIV) (0.466 g, 2.42 mmol, 52% yield) as a tan solid. ESIMS found for C10H16N4 m/z 192.4 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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